molecular formula C12H16ClN3O4 B8040820 ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate

ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate

Cat. No.: B8040820
M. Wt: 301.72 g/mol
InChI Key: RORCBQWHJATSFS-UHFFFAOYSA-N
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Description

Ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group and a substituted benzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-amino-5-chloro-3-methoxy-6-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with ethyl chloroformate to form the ethyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoyl ring.

Scientific Research Applications

Ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modifying the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate can be compared to other similar compounds, such as:

    Ethyl N-[(2-amino-5-chloro-3-methoxybenzoyl)amino]carbamate: Lacks the methyl group, which may affect its binding affinity and reactivity.

    Ethyl N-[(2-amino-5-chloro-6-methylbenzoyl)amino]carbamate: Lacks the methoxy group, potentially altering its solubility and interaction with molecular targets.

Properties

IUPAC Name

ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O4/c1-4-20-12(18)16-15-11(17)9-6(2)7(13)5-8(19-3)10(9)14/h5H,4,14H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORCBQWHJATSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)C1=C(C(=CC(=C1C)Cl)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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